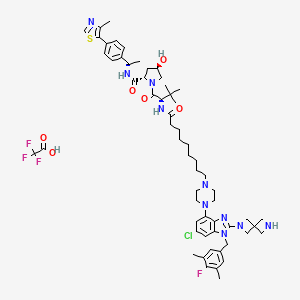

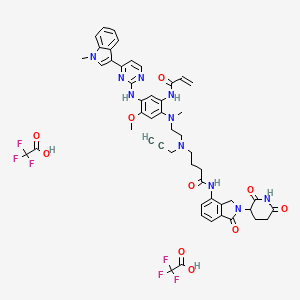

Jps014 (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

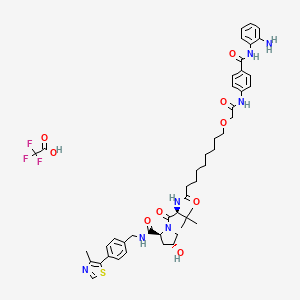

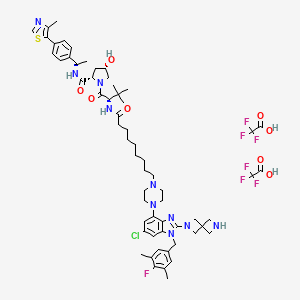

JPS014 (TFA) ist ein auf Benzamid basierendes Von-Hippel-Lindau (VHL) E3-Ligase Proteolyse-Targeting-Chimäre (PROTAC). Es wurde speziell für den Abbau von Histon-Deacetylase (HDAC) der Klasse I, insbesondere HDAC1 und HDAC2, entwickelt. Diese Verbindung ist mit einer höheren Anzahl differenziell exprimierter Gene und einer erhöhten Apoptose in HCT116-Zellen verbunden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JPS014 (TFA) beinhaltet die Konjugation eines auf Benzamid basierenden Liganden mit einem VHL E3-Ligase-Liganden über einen Linker. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von JPS014 (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird anschließend mit Techniken wie Chromatographie und Kristallisation gereinigt. Das Endprodukt wird unter bestimmten Bedingungen gelagert, um seine Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JPS014 (TFA) unterliegt hauptsächlich Abbaureaktionen, die durch die VHL E3-Ligase ermöglicht werden. Es zielt auf Histon-Deacetylase (HDAC)-Enzyme der Klasse I ab und baut diese ab, was zu Veränderungen der Genexpression und erhöhter Apoptose führt .

Häufige Reagenzien und Bedingungen

Der Abbauprozess beinhaltet die Verwendung der VHL E3-Ligase, die die Ziel-HDAC-Enzyme erkennt und bindet. Die Reaktionsbedingungen umfassen typischerweise physiologischen pH-Wert und Temperatur sowie das Vorhandensein zellulärer Kofaktoren und Substrate .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus dem Abbau von HDAC-Enzymen durch JPS014 (TFA) gebildet werden, umfassen ubiquitinierte HDAC-Proteine, die anschließend durch das Proteasom abgebaut werden. Dies führt zu Veränderungen der Genexpression und erhöhter Apoptose in den Zielzellen .

Wissenschaftliche Forschungsanwendungen

JPS014 (TFA) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Abbau von HDAC-Enzymen und die resultierenden Veränderungen der Genexpression zu untersuchen

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle von HDAC-Enzymen in zellulären Prozessen wie Apoptose und Differenzierung zu untersuchen

Medizin: Wird als potenzieller Therapeutikum für Krankheiten untersucht, die mit einer dysregulierten HDAC-Aktivität verbunden sind, wie z. B. Krebs und neurodegenerative Erkrankungen

Industrie: Wird bei der Entwicklung neuer PROTAC-basierter Therapeutika und als Referenzverbindung in der Medikamentenentwicklung verwendet

Wirkmechanismus

JPS014 (TFA) übt seine Wirkung aus, indem es an Histon-Deacetylase (HDAC)-Enzyme der Klasse I bindet und die VHL E3-Ligase rekrutiert. Dies führt zur Ubiquitinierung und anschließendem Abbau der Ziel-HDAC-Enzyme durch das Proteasom. Der Abbau von HDAC-Enzymen führt zu Veränderungen der Genexpression und erhöhter Apoptose in den Zielzellen .

Wissenschaftliche Forschungsanwendungen

JPS014 (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the degradation of HDAC enzymes and the resulting changes in gene expression

Biology: Employed in cell biology research to investigate the role of HDAC enzymes in cellular processes such as apoptosis and differentiation

Medicine: Explored as a potential therapeutic agent for diseases associated with dysregulated HDAC activity, such as cancer and neurodegenerative disorders

Industry: Utilized in the development of new PROTAC-based therapeutics and as a reference compound in drug discovery

Wirkmechanismus

JPS014 (TFA) exerts its effects by binding to class I histone deacetylase (HDAC) enzymes and recruiting the VHL E3-ligase. This leads to the ubiquitination and subsequent degradation of the target HDAC enzymes by the proteasome. The degradation of HDAC enzymes results in changes in gene expression and increased apoptosis in target cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Givinostat-Hydrochlorid-Monohydrat: Ein weiterer HDAC-Inhibitor mit ähnlichen Anwendungen in der Krebs- und neurodegenerativen Krankheitsforschung.

Entinostat: Ein selektiver HDAC-Inhibitor, der in der Krebsforschung eingesetzt wird.

SKLB-23bb: Eine Verbindung mit ähnlicher HDAC-hemmender Aktivität.

Einzigartigkeit

JPS014 (TFA) ist in seinem Wirkmechanismus als PROTAC einzigartig, der nicht nur die HDAC-Aktivität hemmt, sondern auch den Abbau von HDAC-Enzymen fördert. Dieser duale Wirkmechanismus führt zu stärker ausgeprägten Auswirkungen auf die Genexpression und Apoptose im Vergleich zu traditionellen HDAC-Inhibitoren .

Eigenschaften

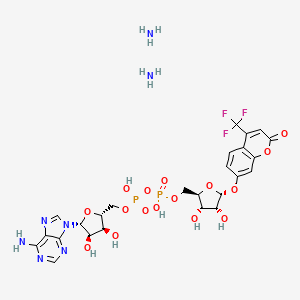

Molekularformel |

C48H60F3N7O9S |

|---|---|

Molekulargewicht |

968.1 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H59N7O7S.C2HF3O2/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47;3-2(4,5)1(6)7/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55);(H,6,7)/t35-,38+,42-;/m1./s1 |

InChI-Schlüssel |

COZWHQPHRKVWKR-SHHXBDHBSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)

![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)

![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)